N-methyl-3,3-diphenyl-propylamine hydrochloride

Catalog No.
S1965966
CAS No.
29768-15-8
M.F
C16H20ClN
M. Wt
261.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-3,3-diphenyl-propylamine hydrochloride

CAS Number

29768-15-8

Product Name

N-methyl-3,3-diphenyl-propylamine hydrochloride

IUPAC Name

N-methyl-3,3-diphenylpropan-1-amine;hydrochloride

Molecular Formula

C16H20ClN

Molecular Weight

261.79 g/mol

InChI

InChI=1S/C16H19N.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H

InChI Key

ZRSBFNZFGANOFG-UHFFFAOYSA-N

SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

The exact mass of the compound N-methyl-3,3-diphenyl-propylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-methyl-3,3-diphenylpropylamine hydrochloride (CAS 29768-15-8) is a highly purified, pre-methylated secondary amine salt that serves as an essential structural precursor in pharmaceutical manufacturing [1]. It is most prominently utilized in the synthesis of lercanidipine, a third-generation dihydropyridine calcium channel blocker, where it forms the bulky, lipophilic side chain responsible for the drug's prolonged duration of action and vascular selectivity [2]. By providing the exact methylation state and carbon framework required for the target API, this hydrochloride salt allows manufacturers to bypass complex downstream selective alkylation steps. Its crystalline nature ensures high batch-to-batch consistency, precise stoichiometric handling, and excellent stability, making it a cornerstone material for commercial-scale cardiovascular drug synthesis [1].

Procurement Fit

01

Lercanidipine penultimate building block – direct incorporation without protection or deprotection

Synthetic workflow context
02

Hydrochloride salt form for improved crystallinity and stoichiometric control versus free base

Format selection context
03

Certified impurity reference standard (Lercanidipine Impurity 5) for ANDA analytical requirements

Reference standard use context

Substituting N-methyl-3,3-diphenylpropylamine hydrochloride with its free base (CAS 28075-29-8) or the unmethylated primary amine (3,3-diphenylpropylamine) introduces severe process inefficiencies and regulatory risks [1]. The free base is an oil that is susceptible to atmospheric oxidation and carbon dioxide absorption, leading to titer degradation, variable stoichiometry, and the formation of carbamate impurities during storage [2]. Attempting to use the unmethylated primary amine requires a downstream mono-methylation step after coupling, a process notoriously prone to over-alkylation (yielding quaternary ammonium salts) and under-reaction, which drastically reduces overall API yield [1]. Furthermore, because lercanidipine API specifications strictly limit related substances, the superior impurity clearance achieved through the crystallization of the hydrochloride salt cannot be replicated by the free base, making the salt form non-negotiable for cGMP procurement [2].

Substitution Risk

N,N-Dimethyl analog

Requires a low-yielding monodemethylation step (reported ~30% yield) that may introduce over-alkylated byproducts and reduce overall route efficiency.

Primary amine (3,3-diphenylpropylamine)

Needs an additional methylation with risk of over-alkylation; the N-methyl substructure critical for lercanidipine scaffold cannot be guaranteed without purification burden.

Free base liquid (CAS 28075-29-8)

Lacks the crystallinity and handling consistency of the hydrochloride salt; precise stoichiometric control in the final condensation step may be harder to achieve.

Solid-State Stability and Stoichiometric Precision

The hydrochloride salt provides critical advantages in handling and storage stability compared to the free base form. While the free amine is an oil that absorbs atmospheric moisture and CO2, resulting in titer loss, the hydrochloride salt is a stable crystalline solid [1]. In standard stability assays, the HCl salt maintains >99.5% assay over 12 months under ambient conditions, whereas the free base exhibits a 2-4% drop in active titer due to degradation and carbamate formation over the same period [1]. This stability ensures that exact molar equivalents can be weighed and added during the critical coupling step in lercanidipine synthesis.

Evidence DimensionAssay retention over 12 months (ambient conditions)
Target Compound Data>99.5% assay retention (crystalline solid)
Comparator Or BaselineN-methyl-3,3-diphenylpropylamine free base (CAS 28075-29-8)
Quantified Difference2-4% higher titer retention; elimination of carbamate formation
Conditions12 months, 25°C/60% RH

Ensures precise stoichiometric addition during API synthesis, preventing yield-killing reagent imbalances and batch failures.

Purity advantage
Head-to-head
99.8% HPLC (target) vs. 95% (N,N-dimethyl analog)
Supports impurity-profile review for API synthesis
Cross-study comparison; verify vendor specifications

Precursor Efficiency and Regioselectivity in API Assembly

Utilizing the pre-methylated secondary amine salt directly in the coupling reaction is highly advantageous compared to using the primary amine and attempting downstream methylation [1]. Direct coupling of N-methyl-3,3-diphenylpropylamine hydrochloride with the corresponding chloroalkyl or epoxide intermediate routinely achieves >85% yield of the target tertiary amine framework [1]. In contrast, coupling the primary amine followed by selective mono-methylation typically yields <50% of the desired product due to competitive over-alkylation forming quaternary ammonium salts.

Evidence DimensionYield of the target tertiary amine API intermediate
Target Compound Data>85% yield (direct coupling of secondary amine)
Comparator Or Baseline3,3-Diphenylpropylamine (primary amine) + downstream methylation
Quantified Difference>35% absolute increase in intermediate yield
ConditionsStandard nucleophilic substitution / coupling conditions

Procuring the pre-methylated building block eliminates a problematic synthetic step, significantly reducing API manufacturing costs and impurity profiling burdens.

Total process yield
Head-to-head
80.5% (Re₂O₇ route) vs. 64.4% (conventional AlCl₃)
Route efficiency comparison for cost evaluation
Direct comparison from CN115677512A, Table 2

Crystallization-Driven Impurity Clearance

The isolation of N-methyl-3,3-diphenylpropylamine as a hydrochloride salt allows for rigorous purification via crystallization, which is critical for meeting stringent API regulatory standards [1]. Crystallization of the HCl salt effectively reduces desmethyl and structurally related impurities to <0.1% [1]. Conversely, purification of the free base via vacuum distillation often leaves >1.0% of co-boiling impurities, which can carry over into the final API as regulated impurities (e.g., Lercanidipine Impurities 4 and 23).

Evidence DimensionStructurally related impurity levels (e.g., desmethyl analogs)
Target Compound Data<0.1% (via crystallization)
Comparator Or BaselineFree base purification (via distillation)
Quantified Difference>10-fold reduction in carry-over impurities
ConditionsCommercial-scale purification and isolation

Ensures the starting material meets the strict impurity profiles required for cGMP lercanidipine manufacturing, preventing downstream regulatory rejections.

Step economy
Class-level
No demethylation required; N,N-dimethyl route demethylation ~30% yield
Avoids a low-yield unit operation
Patent CN103772204A describes the demethylation bottleneck

Reaction Control During Nucleophilic Coupling

Using the hydrochloride salt in conjunction with an external, controlled base (such as potassium carbonate) provides superior reaction control during the alkylation step compared to using the free base directly [1]. When the free base is used, it acts as its own base, which can lead to rapid, uncontrolled exotherms and localized high concentrations, resulting in >2.5% quaternary ammonium byproducts [1]. The buffered system created by neutralizing the HCl salt in situ limits these over-alkylation byproducts to <0.5%, maximizing the conversion of the expensive dihydropyridine intermediate.

Evidence DimensionFormation of over-alkylation (quaternary ammonium) byproducts
Target Compound Data<0.5% byproduct formation
Comparator Or BaselineDirect use of free base (unbuffered)
Quantified Difference5-fold reduction in side-product formation
ConditionsNucleophilic coupling with dihydropyridine intermediate

Maximizes the conversion of high-value intermediates by preventing side reactions during the final assembly of the API.

Catalyst reuse
Head-to-head
≥20 cycles (Re₂O₇) with no activity loss; AlCl₃ single-use
Process sustainability context
Reported in CN115677512A, L226–L228
Regulatory utility
Reported
Catalogued as Lercanidipine Impurity 5; full characterization data available
Supports ANDA impurity profiling workflow
Certified reference standard; verify supplier documentation

Commercial Synthesis of Lercanidipine API

The primary industrial application, where the compound serves as the essential lipophilic side-chain precursor, providing the exact methylation state and carbon framework required for this third-generation calcium channel blocker [1].

Development of Novel Cardiovascular Agents

Used as a building block in medicinal chemistry to introduce the bulky, lipophilic 3,3-diphenylpropyl moiety into new drug candidates, aiming to enhance vascular selectivity and prolong the duration of action [2].

Synthesis of Antimuscarinic and Antispasmodic Analogs

Utilized in the research and development of compounds related to tolterodine and fesoterodine, where the diphenylpropylamine scaffold is critical for binding affinity to muscarinic receptors [1].

Analytical Reference Standard Preparation

Employed as a highly pure starting material to synthesize and characterize specific API impurities (e.g., Lercanidipine Impurity 23) required for regulatory submissions and quality control assay validation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lercanidipine API manufacturing
Penultimate intermediate purity and route yield context
Impurity carryover risk per ICH Q3A; cost-of-goods modeling
ANDA analytical method validation
Certified impurity reference standard (Impurity 5)
HPLC/AMV suitability; characterization data for regulatory dossiers
Synthetic route scouting
Comparative efficiency data (yield, step count, catalyst reuse)
Benchmark against reported processes; demethylation avoidance
Drug product stability studies
High-purity intermediate (low impurity burden)
Degradation product identification per ICH Q3B

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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